

Application Notes and Protocols for GSK1702934A-Mediated TRPC3 Activation in HEK293 Cells

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Compound of Interest

Compound Name: GSK1702934A

Cat. No.: B1672358

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of **GSK1702934A** to selectively activate Transient Receptor Potential Canonical 3 (TRPC3) channels in Human Embryonic Kidney 293 (HEK293) cells.

Introduction

GSK1702934A is a potent and selective chemical activator of the TRPC3 and TRPC6 cation channels.^{[1][2]} It is a valuable tool for studying the physiological and pathological roles of these channels in various cellular contexts. **GSK1702934A** directly activates TRPC3, bypassing the need for phospholipase C (PLC) signaling, which allows for the specific investigation of TRPC3 channel function.^{[1][3]} These notes provide essential data and detailed protocols for the effective use of **GSK1702934A** in HEK293 cells expressing TRPC3.

Data Presentation

Quantitative Data on GSK1702934A Activity

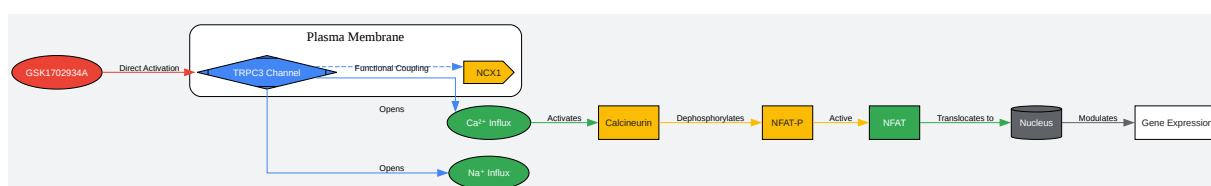
Parameter	Value	Cell Type	Target	Reference
EC50	80 nM	HEK293	Human TRPC3	[1]
EC50	440 nM	HEK293	Human TRPC6	[1]
pEC50	6.6	HEK-TRPC6	Human TRPC6	[1]

Physicochemical Properties of GSK1702934A

Property	Value	Reference
Molecular Weight	395.52 g/mol	[1]
Formula	C22H25N3O2S	[1]
Solubility	100 mM in DMSO, 100 mM in ethanol	[1]
CAS Number	924377-85-5	[1]

Signaling Pathway

GSK1702934A directly binds to and activates the TRPC3 channel, leading to an influx of cations, primarily Ca^{2+} and Na^{+} . This bypasses the canonical PLC-mediated pathway, which involves the generation of diacylglycerol (DAG). The resulting increase in intracellular calcium can trigger various downstream signaling cascades, including the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway and modulation of the sodium-calcium exchanger (NCX).[3][4]



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Caption: GSK1702934A signaling pathway in TRPC3-expressing cells.

Experimental Protocols

Protocol 1: Preparation of GSK1702934A Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **GSK1702934A** in DMSO.

Materials:

- **GSK1702934A** (M.W. 395.52)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- To prepare a 10 mM stock solution, add 2.53 mL of DMSO to 10 mg of **GSK1702934A**.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[5]

Protocol 2: Calcium Imaging of TRPC3 Activation in HEK293 Cells

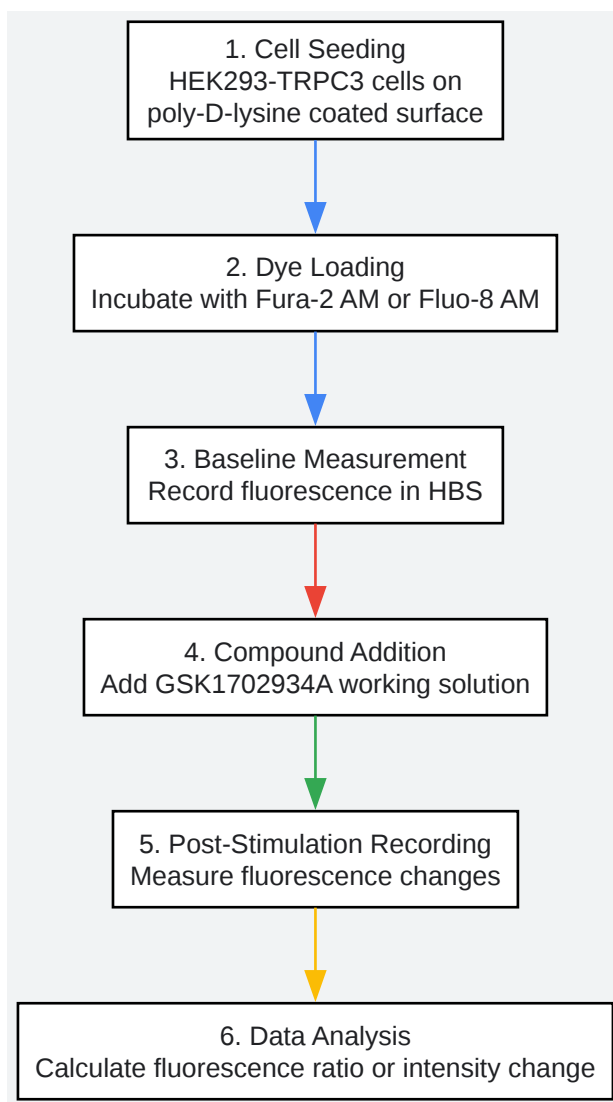
This protocol details the measurement of intracellular calcium changes in TRPC3-expressing HEK293 cells upon activation by **GSK1702934A** using a fluorescent calcium indicator.

Materials:

- HEK293 cells stably or transiently expressing human TRPC3
- Cell culture medium (e.g., DMEM with 10% FBS)
- Poly-D-lysine coated coverslips or 96-well black-walled imaging plates
- Calcium indicator dye (e.g., Fura-2 AM or Fluo-8 AM)

- Pluronic F-127
- HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
- **GSK1702934A** stock solution (10 mM in DMSO)

Experimental Workflow:



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Caption: Workflow for calcium imaging experiment.

Procedure:

- Cell Preparation:
 - Seed TRPC3-expressing HEK293 cells onto poly-D-lysine coated coverslips or 96-well imaging plates 24-48 hours prior to the experiment to achieve 70-80% confluency.
- Dye Loading:
 - Prepare a loading solution of 3 μ M Fluo-8 AM with 0.02% Pluronic F-127 in HBS.
 - Wash the cells once with HBS.
 - Incubate the cells with the loading solution for 30-40 minutes at room temperature in the dark.
 - Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 30 minutes.
- Calcium Measurement:
 - Place the coverslip or plate in a fluorescence microscope or plate reader equipped for calcium imaging.
 - Establish a stable baseline fluorescence reading for 1-2 minutes.
 - Prepare a working solution of **GSK1702934A** in HBS at the desired final concentration (a concentration range of 10 nM to 1 μ M is recommended to generate a dose-response curve around the 80 nM EC₅₀).
 - Add the **GSK1702934A** working solution to the cells and continue recording the fluorescence signal for 5-10 minutes.
 - As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (1-5 μ M) to determine the maximum calcium response.
 - For negative controls, use untransfected HEK293 cells or cells treated with a vehicle control (e.g., 0.1% DMSO).
- Data Analysis:

- For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340/380 nm).
- For single-wavelength dyes like Fluo-8, express the change in fluorescence intensity as a ratio over the baseline fluorescence (F/F_0).
- Plot the dose-response curve and calculate the EC50 value.

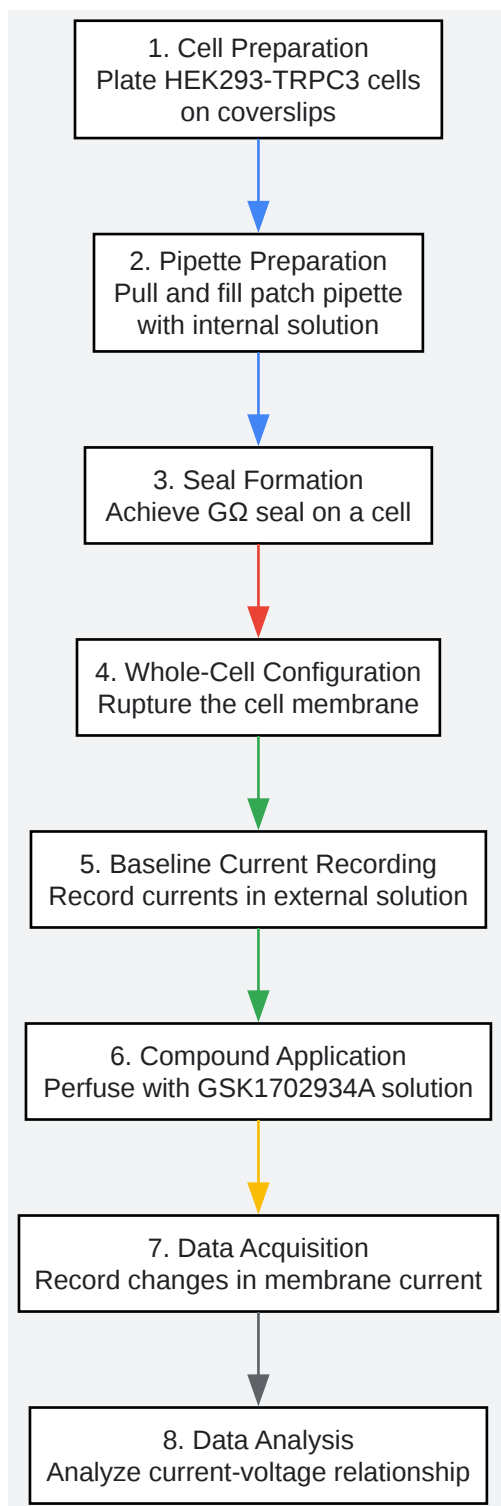
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording **GSK1702934A**-activated TRPC3 currents in HEK293 cells using the whole-cell patch-clamp technique.

Materials:

- HEK293 cells expressing human TRPC3
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette pulling
- External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
- Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
- **GSK1702934A** stock solution (10 mM in DMSO)

Experimental Workflow:



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Caption: Workflow for whole-cell patch-clamp experiment.

Procedure:

- Cell and Pipette Preparation:
 - Use HEK293 cells expressing TRPC3, plated on glass coverslips.
 - Pull borosilicate glass pipettes to a resistance of 3-5 M Ω when filled with the internal solution.
- Recording:
 - Mount the coverslip in the recording chamber and perfuse with the external solution.
 - Approach a cell with the patch pipette and form a gigaohm seal (>1 G Ω).
 - Rupture the membrane patch to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -60 mV.
 - Record baseline currents using voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.
- Compound Application and Data Acquisition:
 - Prepare the desired concentration of **GSK1702934A** (e.g., 100 nM) in the external solution.
 - Perfuse the cell with the **GSK1702934A**-containing solution.
 - Record the current responses using the same voltage protocols.
 - Wash out the compound with the external solution to observe reversibility.
- Data Analysis:
 - Measure the amplitude of the inward and outward currents at specific voltages (e.g., -80 mV and +80 mV).
 - Construct current-voltage (I-V) relationship plots before and after compound application.
 - Determine the reversal potential of the **GSK1702934A**-activated current.

Troubleshooting

- Low or no response to **GSK1702934A**:
 - Confirm TRPC3 expression in the HEK293 cells (e.g., via Western blot or qPCR).
 - Check the viability of the cells.
 - Prepare fresh dilutions of **GSK1702934A** from the stock solution.
- High background signal in calcium imaging:
 - Ensure complete removal of the dye-loading solution.
 - Optimize the dye concentration and loading time.
- Difficulty in obtaining a stable patch-clamp recording:
 - Use healthy, well-adhered cells.
 - Ensure the quality and cleanliness of the recording solutions and pipettes.

These protocols and data should serve as a comprehensive guide for the successful application of **GSK1702934A** in activating TRPC3 channels in HEK293 cells. Researchers are encouraged to optimize these protocols for their specific experimental conditions.

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